REACTION_CXSMILES
|
CC1(C)O[C:6](=[O:8])[CH:5]=[C:4]([CH2:9][C:10]([OH:16])(O)[C:11]([F:14])([F:13])[F:12])[O:3]1>C1(C)C=CC=CC=1>[OH:3][C:4]1[CH:9]=[C:10]([C:11]([F:12])([F:13])[F:14])[O:16][C:6](=[O:8])[CH:5]=1
|
Name
|
2,2-dimethyl-6-(3,3,3-trifluoro-2,2-dihydroxy-propyl)-[1,3]dioxin-4-one
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Quantity
|
70 g
|
Type
|
reactant
|
Smiles
|
CC1(OC(=CC(O1)=O)CC(C(F)(F)F)(O)O)C
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Control Type
|
UNSPECIFIED
|
Setpoint
|
23 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was placed in a preheated (135° C.) oilbath
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 25 min
|
Duration
|
25 min
|
Type
|
DISTILLATION
|
Details
|
while distilling off about 150 mL of solvent
|
Type
|
CONCENTRATION
|
Details
|
The hot solution was concentrated in vacuum to about 300 mL
|
Type
|
ADDITION
|
Details
|
some heptane was added
|
Type
|
FILTRATION
|
Details
|
filtered the precipitate off,
|
Type
|
WASH
|
Details
|
washed with little cold toluene
|
Type
|
CUSTOM
|
Details
|
dried in HV
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC(OC(=C1)C(F)(F)F)=O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.93 g | |
YIELD: PERCENTYIELD | 36% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |